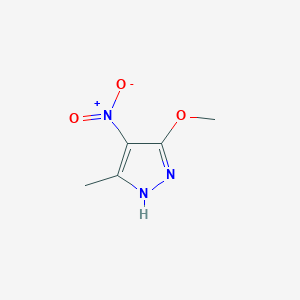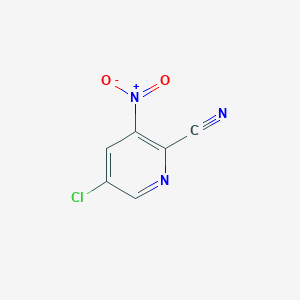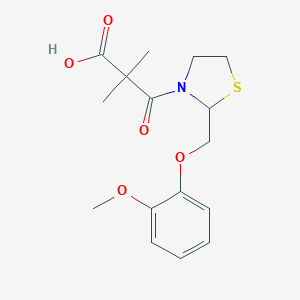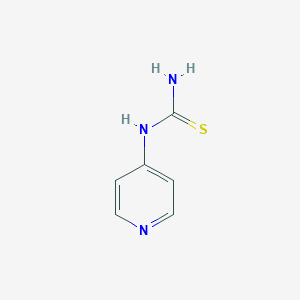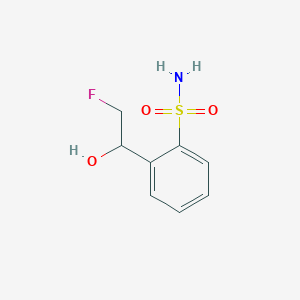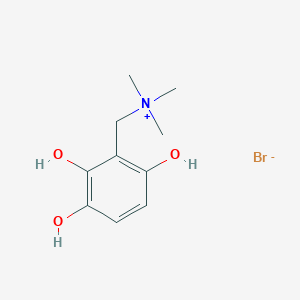
4-Hydroxy-3-((trimethylammonio)methyl)catechol
Descripción general
Descripción
“4-Hydroxy-3-((trimethylammonio)methyl)catechol” is a chemical compound with the CAS Registry Number 159662-73-4 . Unfortunately, there’s no detailed description available for this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the sources I found .Aplicaciones Científicas De Investigación
Neurotoxin Binding Inactivation in Nicotinic Acetylcholine Receptor
Gu et al. (1994) studied the involvement of 4-Hydroxy-3-((trimethylammonio)methyl)catechol and its derivatives in the inactivation of neurotoxin binding sites in the nicotinic acetylcholine receptor. Their findings supported the mechanism for inactivation of this receptor by its parent compound (Gu, Lee, Kirchhoff, Manzey, & Hudson, 1994).
Affinity-Dependent Cross-Linking to Neurotoxin Sites
Nickoloff et al. (1985) explored how the oxidation of this compound and its precursor TMC affects the toxin binding function of the acetylcholine receptor. They found that oxidation intermediates of TMC could covalently label the receptor, affecting its function (Nickoloff, Grimes, Wohlfeil, & Hudson, 1985).
Electrochemical Studies
Several studies have explored the electrochemical properties of this compound and similar compounds. For example, Golabi and Nematollahi (1997) investigated the electrochemical oxidation of catechol and certain derivatives in the presence of 4-hydroxycoumarin (Golabi & Nematollahi, 1997).
Crosslinking Chemistry in Natural and Synthetic Systems
Yang et al. (2016) studied the crosslinking chemistry of catechol and primary amine mixtures. They used 4-methyl catechol as a model compound to understand the complex chemistry involved in natural organisms and synthetic systems (Yang, Saggiomo, Velders, Cohen Stuart, & Kamperman, 2016).
SOA Formation from Biomass Burning
Finewax et al. (2018) identified catechol as an important secondary organic aerosol (SOA) precursor. They studied the reactions of catechol with OH and NO3 radicals in the presence of NOx, forming SOA with high mass yields. This research highlights the role of catechol derivatives in atmospheric chemistry and environmental science (Finewax, de Gouw, & Ziemann, 2018).
Propiedades
IUPAC Name |
trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.BrH/c1-11(2,3)6-7-8(12)4-5-9(13)10(7)14;/h4-5H,6H2,1-3H3,(H2-,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGQPPNPZUPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1O)O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159662-73-4 | |
| Record name | 4-Hydroxy-3-((trimethylammonio)methyl)catechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159662734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




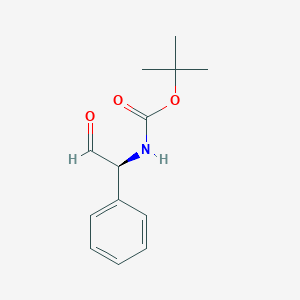
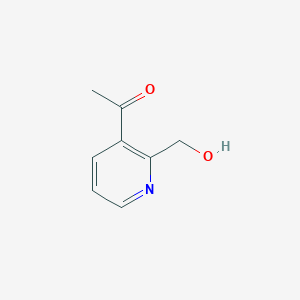
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

